Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride
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Overview
Description
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride: is a cyclic amine compound with the molecular formula C11H19N and a molecular weight of 165.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a probe in proteomics to identify and quantify proteins in complex biological samples .
Medicine: While not used directly as a therapeutic agent, this compound is valuable in medicinal chemistry for drug discovery and development. It helps in understanding the interactions between potential drug candidates and their biological targets .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. It is also employed in quality control and analytical testing .
Mechanism of Action
The mechanism of action of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride involves its interaction with specific molecular targets. In proteomics, it binds to proteins, allowing for their identification and quantification. The exact molecular pathways and targets depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Adamantane: A similar cyclic amine used in various chemical and biological applications.
Norbornane: Another cyclic compound with comparable structural features.
Cyclohexylamine: A simpler cyclic amine with different chemical properties.
Uniqueness: Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research applications where other cyclic amines may not be suitable .
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11;/h8-10H,1-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNEFBTIHXVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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